1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine
Overview
Description
1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine is a heterocyclic amine compound with the molecular formula C7H16N2 and a molecular weight of 128.22 g/mol . This compound is characterized by a pyrrolidine ring substituted with two methyl groups at positions 1 and 3, and an N-methylmethanamine group at position 1. It is commonly used as a building block in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine can be synthesized through several synthetic routes. One common method involves the reaction of 1,3-dimethylpyrrolidine with formaldehyde and methylamine under acidic conditions. The reaction typically proceeds as follows:
Step 1: 1,3-Dimethylpyrrolidine is reacted with formaldehyde in the presence of an acid catalyst to form an intermediate iminium ion.
Step 2: The iminium ion is then reduced by methylamine to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the N-methyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, alkoxides, and amines.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines derived from the reduction of the N-methyl group.
Substitution: Substituted derivatives of this compound.
Scientific Research Applications
1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors, modulating their activity and influencing biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine can be compared with other similar compounds, such as:
1-(1-Isobutylpyrrolidin-3-yl)methanamine: Similar structure but with an isobutyl group instead of a dimethyl group.
1-(3-Methoxypropyl)pyrrolidin-3-yl]methanamine: Contains a methoxypropyl group instead of a dimethyl group.
1-(3-Methylisoxazol-5-yl)methanamine: Features an isoxazole ring instead of a pyrrolidine ring.
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
1-(1,3-dimethylpyrrolidin-3-yl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-8(6-9-2)4-5-10(3)7-8/h9H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBHWILMARPNBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70672374 | |
Record name | 1-(1,3-Dimethylpyrrolidin-3-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70672374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
938458-86-7 | |
Record name | 1-(1,3-Dimethylpyrrolidin-3-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70672374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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